ONO-2952 was developed by ONO Pharmaceutical Co., Ltd. It is primarily classified as a pharmacological agent targeting the translocator protein, which plays a crucial role in the central nervous system's response to stress and inflammation. The compound is noted for its ability to modulate neuroinflammatory pathways, making it a candidate for treating neuropsychiatric disorders.
The synthesis of ONO-2952 involves several steps, typically starting from commercially available precursors. The synthetic route has not been extensively detailed in public literature, but it generally includes:
Technical parameters such as reaction temperature, time, and solvent choice are optimized during these steps to maximize yield and purity.
The molecular formula of ONO-2952 is , with a molecular weight of approximately 398.86 g/mol. Its structure features:
The three-dimensional conformation of ONO-2952 allows it to effectively interact with the binding site of the translocator protein, which is crucial for its antagonistic action.
ONO-2952 participates in several chemical reactions primarily related to its interaction with biological targets:
These interactions are essential for understanding the pharmacokinetics and dynamics of ONO-2952.
The mechanism of action of ONO-2952 revolves around its role as an antagonist of the translocator protein 18 kDa. By inhibiting this protein, ONO-2952 reduces:
This dual action positions ONO-2952 as a promising candidate for treating conditions associated with chronic inflammation and stress.
Key physical and chemical properties of ONO-2952 include:
These properties are crucial for formulating the compound into therapeutic agents.
ONO-2952 has several potential applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3